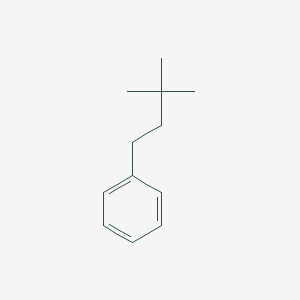

3,3-dimethylbutylbenzene

Beschreibung

3,3-Dimethylbutylbenzene is an alkyl-substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₈, consisting of a benzene ring attached to a branched 3,3-dimethylbutyl chain. It is identified as a minor lipid-soluble component in hawthorn (Crataegus pinnatifida) kernels, constituting part of the plant's secondary metabolites . Structurally, the compound features a tert-butyl group (C(CH₃)₂CH₂-) bonded to the benzene ring, contributing to its hydrophobic properties.

However, its structural analogs, such as other branched alkanes and alkylbenzenes, are well-characterized in terms of their physicochemical behavior and applications in materials science and organic synthesis.

Eigenschaften

CAS-Nummer |

17314-92-0 |

|---|---|

Molekularformel |

C12H18 |

Molekulargewicht |

162.27 g/mol |

IUPAC-Name |

3,3-dimethylbutylbenzene |

InChI |

InChI=1S/C12H18/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI-Schlüssel |

NKDJZTYRVIGJCG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CCC1=CC=CC=C1 |

Kanonische SMILES |

CC(C)(C)CCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3-dimethylbutylbenzene can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 3,3-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Clemmensen Reduction: This method involves the reduction of a ketone intermediate to the corresponding alkane using zinc amalgam and hydrochloric acid.

Gatterman-Koch Reaction: This method involves the formylation of benzene followed by reduction to yield the desired product.

Industrial Production Methods: Industrial production of 3,3-dimethylbutylbenzene typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-dimethylbutylbenzene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert 3,3-dimethylbutylbenzene to its corresponding alkane or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-dimethylbutylbenzene has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3,3-dimethylbutylbenzene involves its interaction with molecular targets and pathways within a system. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

3-Methylhexane and Heptane

- Occurrence : Major components in hawthorn kernel lipids (44.9% and 34.7%, respectively) .

- Properties : Lower molecular weights (C₇H₁₆ and C₇H₁₄) compared to 3,3-dimethylbutylbenzene, resulting in lower boiling points and higher volatility.

- Applications : Used as solvents or reference standards in chromatography.

3-Ethyl-2,3-Dimethylpentane

- Structure : Branched alkane with a quaternary carbon center.

- Occurrence: Minor component in hawthorn kernels .

- Comparison : Similar hydrophobicity to 3,3-dimethylbutylbenzene but lacks aromaticity, leading to reduced stability under oxidative conditions.

Benzene Derivatives with Branched Substituents

- Example : Benzene, (1,3-dimethyl-3-butenyl) (CAS 56851-51-5) .

- Structure : Benzene ring with a branched alkenyl substituent (C(CH₃)₂CH₂CH₂-).

- Key Difference : Presence of a double bond in the substituent enhances reactivity in polymerization or addition reactions, unlike the saturated 3,3-dimethylbutyl group.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Aromaticity | Key Functional Groups | Boiling Point (Estimated) |

|---|---|---|---|---|---|

| 3,3-Dimethylbutylbenzene | C₁₂H₁₈ | 162.28 | Yes | Benzene, branched alkyl | ~250–280°C (inferred) |

| 3-Methylhexane | C₇H₁₆ | 100.20 | No | Branched alkane | ~90–95°C |

| Heptane | C₇H₁₆ | 100.20 | No | Linear alkane | ~98°C |

| 3-Ethyl-2,3-dimethylpentane | C₉H₁₈ | 128.24 | No | Branched alkane | ~150–160°C |

Notes:

- Aromaticity in 3,3-dimethylbutylbenzene increases thermal stability compared to alkanes.

- Branched structures reduce melting points and enhance solubility in nonpolar solvents.

Toxicity and Regulatory Status

- 3,3-Dimethylbutylbenzene: No toxicity data available; assumed low risk due to natural occurrence.

- 3,3′-Diaminobenzidine: Classified as carcinogenic and mutagenic (EU CLP Regulation) .

- Chloro(3,3-dimethylbutyl)dimethylsilane : Requires handling precautions (e.g., ventilation) due to irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.